Ethyl 2-[(2-ethoxybenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(2-ethoxybenzoyl)amino]acetate is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoyl amino acetate and is characterized by the presence of an ethoxy group attached to the benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-ethoxybenzoyl)amino]acetate typically involves the reaction of 2-ethoxybenzoic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Ethyl 2-[(2-ethoxybenzoyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-ethoxybenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzoyl moiety can interact with the active site of enzymes, inhibiting their activity or altering their function. Additionally, the compound can participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Ethyl 2-[(2-methoxybenzoyl)amino]acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-[(2-hydroxybenzoyl)amino]acetate: Contains a hydroxy group instead of an ethoxy group.
Ethyl 2-[(2-chlorobenzoyl)amino]acetate: Contains a chloro group instead of an ethoxy group.
Uniqueness: Ethyl 2-[(2-ethoxybenzoyl)amino]acetate is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-11-8-6-5-7-10(11)13(16)14-9-12(15)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
PZYFTCFOJZADLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(=O)OCC |
Origin of Product |
United States |
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